Oligomycin

Description

Historical Context of Oligomycin (B223565) Discovery and Isolation

The this compound complex was first documented in 1954, isolated from a strain of the soil bacterium Streptomyces diastatochromogenes. nih.govfermentek.com Early research highlighted its strong inhibitory effects against fungi. nih.gov The discovery and isolation of this compound provided researchers with a valuable tool to investigate fundamental cellular processes.

This compound as a Macrolide Antibiotic Complex from Streptomyces Species

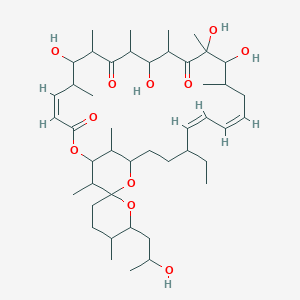

Oligomycins are classified as macrolide antibiotics produced by certain strains of Streptomyces. nih.govglpbio.combiosynth.comselleckchem.com These bacteria are common soil-dwelling organisms known for producing a diverse range of bioactive compounds, including antifungal, antiviral, antibacterial, and anticancer agents. nih.gov The this compound complex is typically a mixture of several analog isomers, primarily this compound A, B, and C. fermentek.comglpbio.comfermentek.comnih.govcaymanchem.com Oligomycins are characterized by a 26-membered α, β-unsaturated lactone ring fused to a bicyclic spiroketal ring system. nih.gov this compound A is often the dominant analog within the complex. fermentek.comfermentek.com Different this compound isomers exhibit varying degrees of potency and selectivity in their biological activities. fermentek.comglpbio.com

Significance of this compound as a Biochemical Probe in Cellular Bioenergetics Research

This compound is widely recognized and utilized as a classical mitochondrial reagent and a valuable biochemical probe in the study of cellular bioenergetics. fermentek.combiosynth.comlabmartgh.com Its significance stems from its specific mode of action: it acts as a potent inhibitor of mitochondrial ATP synthase (also known as F₁F₀ ATPase). fermentek.combiosynth.comselleckchem.comlabmartgh.comsigmaaldrich.comchemicalbook.com

The mitochondrial ATP synthase is a crucial enzyme responsible for synthesizing ATP, the primary energy currency of the cell, through oxidative phosphorylation. labmartgh.com this compound binds to the F₀ subunit of the ATP synthase, which is the portion of the enzyme embedded in the inner mitochondrial membrane that functions as a proton channel. fermentek.combiosynth.comsigmaaldrich.comchemicalbook.com By binding to the F₀ subunit, this compound blocks the translocation of protons across the inner mitochondrial membrane, thereby inhibiting the activity of ATP synthase and preventing the synthesis of mitochondrial ATP. fermentek.combiosynth.comsigmaaldrich.com This inhibition effectively disrupts oxidative phosphorylation and the electron transport chain. selleckchem.com

In research, this compound's ability to inhibit ATP synthesis allows for the investigation of various aspects of cellular energy metabolism. For instance, in experiments measuring oxygen consumption rate (OCR), the addition of this compound can reveal the portion of oxygen consumption that is coupled to ATP production. portlandpress.comjove.com The remaining oxygen consumption after this compound treatment represents proton leak across the mitochondrial membrane. portlandpress.com this compound treatment can also lead to a compensatory increase in glycolysis as cells attempt to maintain ATP levels, providing insights into the interplay between oxidative phosphorylation and glycolysis. jove.comnih.govnih.gov This makes this compound an essential tool for assessing mitochondrial function, cellular respiration, and the mechanisms of action of compounds affecting energy metabolism. biosynth.comlabmartgh.comresearchgate.net It is used in various bioenergetic assays, including extracellular flux analysis, to assess cellular metabolic profiles and understand how cells adapt to metabolic stress. jove.comnih.govnih.govresearchgate.net

| This compound Isomer | Molecular Formula (Example) | Molecular Weight (Example) | PubChem CID |

| This compound A | C₄₅H₇₄O₁₁ | 791.06 g/mol | 5281039 |

| This compound B | C₄₅H₇₂O₁₂ | 805.1 g/mol | 11050-94-5 (CAS, CID not directly found in search results, using CAS) |

| This compound C | C₄₅H₇₄O₁₀ | 775.1 g/mol | 11052-72-5 (CAS, CID not directly found in search results, using CAS) |

| This compound Complex | Mixture | - | 1404-19-9 (CAS, CID not directly found in search results, using CAS) |

Structure

2D Structure

Properties

IUPAC Name |

(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-YNZHUHFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)/C=C\C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Biology and Chemical Modifications of Oligomycin

Structural Elucidation Methodologies of Oligomycin (B223565) Isomers (A-G)

The definitive determination of the complex three-dimensional architecture of this compound isomers has necessitated the use of a combination of advanced analytical techniques. Early structural hypotheses have been refined and, in some cases, corrected through the application of modern spectroscopic and crystallographic methods.

Spectroscopic methods are fundamental to elucidating the structure of complex natural products like this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly crucial, while Electronic Circular Dichroism (ECD) serves as a powerful tool for determining absolute stereochemistry.

Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition of this compound isomers. Techniques such as electrospray ionization (ESI) are used to generate gas-phase ions of the molecules for analysis. researchgate.net Tandem mass spectrometry (MS/MS) further provides structural details by inducing fragmentation of a selected molecular ion and analyzing the resulting product ions, which can reveal information about the sequence and composition of different structural motifs within the macrolide. researchgate.net

Nuclear Magnetic Resonance (NMR): NMR spectroscopy has been indispensable for the detailed structural characterization of oligomycins. Complete ¹H and ¹³C NMR chemical shift assignments for derivatives like 21-hydroxythis compound A were achieved using two-dimensional (2D) NMR experiments. mdpi.comnih.gov Techniques such as J-based configuration analysis, which utilizes carbon-proton and interproton spin-coupling constants, have been applied to establish the relative stereochemistry of the molecule's many chiral centers. plos.orgnih.gov Furthermore, Nuclear Overhauser Effect (NOE) correlations provide crucial information about the spatial proximity of protons, aiding in the determination of the molecule's conformation. plos.org For instance, NMR data was pivotal in clarifying a structural debate regarding this compound A, confirming that a key side chain exists as a keto-group rather than an enol tautomer. nih.gov

Electronic Circular Dichroism (ECD): For molecules with multiple chiral centers like this compound, determining the absolute configuration is a significant challenge. ECD spectroscopy is a powerful method for this purpose. The technique involves comparing the experimentally measured ECD spectrum of a compound with spectra that are computationally calculated for all possible stereoisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. plos.org While this method has been successfully applied to other complex natural products, specific ECD spectral data for the full range of this compound isomers (A-G) is not extensively detailed in published research.

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique has been vital in resolving the structures of several this compound forms.

X-ray crystallographic studies of this compound A, isolated from both Streptomyces diastatochromogenes and Streptomyces diastaticus, led to significant corrections of previously published chemical and X-ray structures. These studies revealed that the crystal structures were isomorphous, crystallizing in the P2₁2₁2₁ space group. The analysis of 21-hydroxythis compound A, a derivative isolated from Streptomyces cyaneogriseus, also utilized single-crystal X-ray diffraction to independently confirm the absolute configuration at all 19 of its chiral centers. mdpi.comnih.gov

Furthermore, high-resolution (1.9 Å) crystal structures have been obtained of this compound A bound to its biological target, the c₁₀ ring of yeast mitochondrial ATP synthase. This work provided a precise view of the drug-target interaction, showing how the this compound molecule docks onto the surface of the c-ring. Comparative X-ray studies of oligomycins A, B, and C have also been conducted to investigate structural differences that may relate to their binding affinities with ATP synthase.

| Compound | Source Organism | Space Group | Radiation Source | Reference |

|---|---|---|---|---|

| This compound A(E) | Streptomyces diastatochromogenes | P2₁2₁2₁ | Cu Kα | |

| This compound A(C) | Streptomyces diastaticus | P2₁2₁2₁ | Mo Kα | |

| 21-Hydroxythis compound A | Streptomyces cyaneogriseus | Not Specified | Not Specified | mdpi.com |

Conformational Analysis and Stereochemistry

Oligomycins possess a highly complex stereochemical arrangement, with a 26-membered macrocyclic lactone core containing numerous chiral centers. researchgate.net For example, 21-hydroxythis compound A has 19 distinct chiral centers, the absolute configuration of which was confirmed by anomalous dispersion measurements on a crystal of the compound. mdpi.comnih.gov The structure also features a bicyclic spiroketal, which adds to its structural rigidity and complexity. plos.org

The relative stereochemistry of the acyclic portions of the molecule has been established using NMR techniques, specifically through J-based configuration analysis and NOE correlations. plos.org The conformation of this compound A when bound to the c-ring of ATP synthase is nearly identical to its unbound crystal structure. However, minor conformational changes do occur upon binding, primarily associated with the spiro-linked pyranose rings. These subtle adjustments suggest that the molecule maintains a relatively stable conformation, with little binding energy lost to entropic changes from major structural rearrangements.

Structure-Activity Relationship (SAR) Studies of this compound Isomers and Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For oligomycins, these studies involve systematically comparing the effects of different isomers and synthetic derivatives to identify the key structural features responsible for their potent biological effects.

The different isomers of this compound exhibit notable specificity in their biological activities. While they are all known inhibitors of mitochondrial F₁F₀ ATP synthase, the potency and spectrum of activity can vary. mdpi.com For instance, most this compound-type compounds are inactive against bacteria, but this compound E shows activity against Gram-positive bacteria. plos.org

Computational docking studies have suggested that this compound B and C forms bind more tightly to the F₀ domain of ATP synthase than the A form. This correlates with observations that the B form may be the most potent inhibitor. The various isomers are known to be highly specific in their ability to disrupt mitochondrial metabolism. mdpi.com In addition to their primary role as ATP synthase inhibitors, oligomycins display a broad biological profile that includes antifungal, antitumor, and nematocidal activities. mdpi.com

| Compound | Key Structural Difference | Observed Activity | Reference |

|---|---|---|---|

| This compound A | Baseline structure | Potent inhibitor of F₁F₀ ATP synthase; antifungal, antitumor activities. | mdpi.com |

| This compound B/C | Variations on the macrolide ring | Predicted to have tighter binding to ATP synthase than this compound A. | |

| This compound E | Structural isomer | Active against Gram-positive bacteria. | plos.org |

| 33-Dehydrothis compound A | Side chain modified from 2-hydroxypropyl to 2-oxopropyl (keto form) | Approximately two-fold weaker antimicrobial activity compared to this compound A. Slightly decreased binding affinity for ATP synthase. |

This compound exerts its primary biological effect by binding to the membrane-embedded F₀ sector of the F₁F₀-ATP synthase complex, blocking the proton channel and thereby inhibiting both ATP synthesis and hydrolysis. High-resolution crystal structures show that this compound binds to the surface of the c-ring, making contact with two adjacent c-subunits.

The binding is stabilized by a combination of interactions:

Hydrogen Bonding: The carboxyl side chain of a crucial glutamate (B1630785) residue (Glu59 in yeast), which is essential for proton translocation, forms a hydrogen bond with the this compound molecule via a bridging water molecule.

Van der Waals Interactions: The majority of the contacts between this compound and the c-subunits are hydrophobic van der Waals interactions. The enthalpy of these interactions is highly distance-dependent, meaning that even small changes in the protein's backbone conformation can significantly affect this compound binding.

Chemical Synthesis and Derivatization Strategies for this compound Analogues

The chemical modification of the this compound scaffold presents a viable strategy for developing novel analogues with potentially improved therapeutic properties and reduced toxicity. Researchers have explored various synthetic routes to alter specific functional groups within the this compound molecule, leading to the creation of derivatives with unique biological activity profiles. These strategies include modifications at the side chain, the diene system, and the development of novel ligand structures inspired by this compound's interaction with its biological targets.

Synthesis and Biological Evaluation of Dehydrothis compound A

In an effort to clarify the structural aspects of the 2-hydroxypropyl side chain of this compound A, 33-dehydrothis compound A was synthesized and biologically evaluated. nih.govresearchgate.net The synthesis was achieved through the Kornblum oxidation of 33-O-mesylthis compound A using dimethyl sulfoxide. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) data, in conjunction with quantum chemical calculations, revealed that 33-dehydrothis compound A predominantly exists in its keto tautomeric form rather than the enol form. nih.govresearchgate.net

The biological activity of this derivative was assessed against various microorganisms and for its antiproliferative effects. nih.gov Compared to the parent compound, this compound A, 33-dehydrothis compound A exhibited approximately two-fold weaker antimicrobial activity against Streptomyces fradiae ATCC-19609 and reference Candida species. nih.govresearchgate.net Docking studies with FOF1ATP synthase indicated a slight reduction in binding affinity for the dehydro derivative, which correlates with its observed decrease in activity against the highly sensitive S. fradiae strain. nih.govresearchgate.net The in vitro antiproliferative activities of 33-dehydrothis compound A have also been a subject of investigation. nih.gov

| Compound | Synthetic Method | Key Structural Feature | Antimicrobial Activity Comparison |

| 33-dehydrothis compound A | Kornblum oxidation of 33-O-mesylthis compound A | Exists in keto tautomer form | Approx. 2x weaker than this compound A vs. S. fradiae & Candida spp. nih.govresearchgate.net |

Diels-Alder Adducts of this compound A

The (E,E)-configuration of the C16–C19 diene system in this compound A allows it to participate in Diels-Alder reactions with active dienophiles. acs.org This [4+2] cycloaddition approach has been utilized to synthesize novel adducts of this compound A, aiming to modulate its biological activity and overcome limitations such as high toxicity. acs.orgnih.gov

The reaction of this compound A with dienophiles like benzoquinone and N-benzylmaleimide proceeds without the need for a catalyst under mild conditions. acs.org The cycloaddition with benzoquinone yields a single product, while the reaction with N-benzylmaleimide produces two products in a 2:1 ratio. acs.org The stereochemistry of these adducts is influenced by hydrogen bonding between the isopropanol (B130326) moiety of the this compound A side chain and the carbonyl group of the dienophile. nih.govacs.org

Biological evaluation of these Diels-Alder adducts revealed a significant reduction in their antifungal potency. acs.org However, their antiproliferative activity against various cancer cell lines showed a complex pattern. The synthesized adducts demonstrated greater activity against the triple-negative breast cancer cell line MDA-MB-231 and the lung carcinoma cell line A-549 when compared to the parent this compound A. nih.govacs.org Conversely, this compound A was more potent against the myeloid leukemia cell line K-562 and the breast carcinoma cell line MCF-7. nih.govacs.org These findings suggest that modification of the diene moiety of this compound A is a promising avenue for developing novel antitumor agents with altered selectivity. nih.gov

| Dienophile | Number of Products | Key Finding on Antiproliferative Activity |

| Benzoquinone | 1 | More active than this compound A against MDA-MB-231 and A-549 cell lines. nih.govacs.org |

| N-benzylmaleimide | 2 (2:1 ratio) | More active than this compound A against MDA-MB-231 and A-549 cell lines. nih.govacs.org |

Spiropiperidine-Based this compound-Analog Ligands

Inspired by the structure of this compound, novel spiropiperidine-based ligands have been designed and synthesized to target the mitochondrial permeability transition pore (mPTP). acs.orgacs.org The opening of the mPTP is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury. acs.orgnih.gov

The synthetic strategy involved the creation of a library of molecules centered around a 1,3,8-triazaspiro-decan-4-one core, with various substitutions at the N1 and N8 positions. acs.org This approach, combining molecular modeling and chemical synthesis, aimed to identify compounds that could inhibit the opening of the mPTP. acs.orgresearchgate.net

The biological efficacy of these spiropiperidine derivatives was evaluated in vitro using HeLa cells and human renal proximal tubular epithelial cells. acs.orgacs.orgnih.gov The results confirmed that some of these novel structures are active in inhibiting the mitochondrial permeability transition pore opening, which is a key process for enhancing cell survival after the restoration of blood flow following an ischemic event. acs.orgresearchgate.net This research opens avenues for further investigation of these compounds in in vivo models of ischemia-reperfusion injury. nih.gov

| Compound Class | Core Structure | Biological Target | Therapeutic Potential |

| Spiropiperidine-based this compound-analog ligands | 1,3,8-triazaspiro-decan-4-one | Mitochondrial permeability transition pore (mPTP) acs.orgacs.org | Counteracting ischemia-reperfusion injury acs.orgnih.gov |

Biosynthesis and Production of Oligomycin

Producing Microorganisms: Streptomyces Species and Other Actinomycetes

Actinobacteria are prolific producers of a wide array of bioactive compounds, with the genus Streptomyces being the most significant contributor, accounting for approximately three-quarters of the over 10,000 bioactive compounds produced by this group. biomolther.org Oligomycin (B223565) and its analogues are produced by Streptomyces avermitilis and other actinomycetes. researchgate.netnih.gov this compound complex, a mixture of oligomycins A, B, and C, was first reported in 1954, isolated from a strain of Streptomyces diastatochromogenes. fermentek.com

Streptomyces diastatochromogenes

Streptomyces diastatochromogenes is historically significant as the source from which the this compound complex was initially isolated in 1954. fermentek.com This species is known to produce this compound, which is a mixture typically containing oligomycins A, B, and C. fermentek.comsigmaaldrich.comlabmartgh.comsigmaaldrich.com

Streptomyces avermitilis

Streptomyces avermitilis is another key producer of this compound A. biomolther.org The this compound biosynthetic gene cluster (olm) in S. avermitilis is a large cluster spanning 104 kb and containing 18 open reading frames (ORFs). researchgate.net This cluster includes genes encoding the polyketide synthase (PKS) responsible for assembling the macrolide backbone, as well as genes for enzymes involved in post-polyketide modification. researchgate.net Studies involving gene deletion in S. avermitilis have demonstrated the link between the olmA gene cluster and this compound production. researchgate.net Genetic engineering efforts, such as the inactivation of genes involved in the biosynthesis of other compounds like avermectin's starter unit, have been shown to enhance and enable the selective production of this compound in S. avermitilis. nih.gov

Pseudosporangium

The genus Pseudosporangium, an underexplored group of actinomycetes, has also been found to harbor the biosynthetic machinery for producing this compound-class polyketides. nih.govkeio.ac.jp Metabolite analysis of a Pseudosporangium strain, RD062863, led to the discovery of new this compound-class polyketides, termed pseudosporamicins A-C. nih.govkeio.ac.jp This indicates that this compound production is not limited to the Streptomyces genus within the actinomycetes.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound follows a pathway characteristic of complex polyketides, involving the assembly of precursor units by modular Type I Polyketide Synthases, followed by tailoring modifications catalyzed by various enzymes, including cytochrome P450 enzymes. nih.govacs.org

Role of Modular Type I Polyketide Synthases (PKS)

The core structure of this compound is assembled by a modular Type I Polyketide Synthase system. nih.govacs.org Bacterial modular Type I PKS are large, multifunctional enzymes organized into modules, with each module typically catalyzing one cycle of chain elongation. plos.orgoup.com A minimal module contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. plos.orgoup.com The this compound PKS in S. avermitilis, encoded by the olmA gene cluster, consists of seven large multifunctional subunits containing 17 modules and 79 catalytic domains, although some domains may be nonfunctional. researchgate.netplos.org These PKS modules are responsible for the stepwise condensation of acyl-CoA precursors, building the polyketide backbone of this compound. researchgate.netplos.orgplos.org The proposed biosynthesis pathway of oligomycins is based on the analysis of this Type I modular polyketide synthase system. nih.govacs.org

Post-PKS Modification by Cytochrome P450 Enzymes (e.g., CYP107W1 hydroxylation)

Following the assembly of the polyketide backbone by the PKS, the molecule undergoes further modifications catalyzed by various enzymes. Cytochrome P450 enzymes (P450s) play a significant role in these late-stage tailoring reactions, often introducing hydroxyl groups or catalyzing other oxidative modifications that are crucial for the final structure and activity of the polyketide. biomolther.org Streptomyces genomes are known to contain a relatively large number of cytochrome P450 genes, many of which are involved in secondary metabolite biosynthesis. biomolther.orgresearchgate.net

A specific example of post-PKS modification in this compound biosynthesis is the hydroxylation of this compound C (12-deoxy-oligomycin A) to produce this compound A. This reaction is catalyzed by the cytochrome P450 enzyme CYP107W1, encoded by the olmB gene within the this compound biosynthetic gene cluster in S. avermitilis. biomolther.orgresearchgate.netresearchgate.netnih.govnih.gov CYP107W1 regioselectively hydroxylates the C12 position of this compound C. biomolther.orgresearchgate.netnih.govnih.gov Structural analysis of the CYP107W1-oligomycin A complex has provided insights into how this enzyme recognizes and binds the macrolide substrate, with a specific residue, Tryptophan 178, being identified as critical for facilitating the productive binding conformation. biomolther.orgresearchgate.netnih.govresearchgate.net Mutation of Trp178 to Glycine significantly reduced the catalytic turnover number for the hydroxylation of this compound C. nih.govresearchgate.net

Table of this compound-Producing Microorganisms

| Microorganism | Class/Genus | Notes |

| Streptomyces diastatochromogenes | Streptomyces | Historically significant, initial isolation source. fermentek.com |

| Streptomyces avermitilis | Streptomyces | Produces this compound A; contains olm gene cluster. biomolther.orgresearchgate.net |

| Pseudosporangium sp. RD062863 | Pseudosporangium | Produces this compound-class polyketides. nih.govkeio.ac.jp |

| Streptomyces sp. FXY-T5 | Streptomyces | Marine-derived strain producing oligomycins. nih.govacs.org |

| Streptomyces sp. S5.1 | Streptomyces | Isolated from soil, produces oligomycins. nih.gov |

Table of Enzymes Involved in this compound Biosynthesis

| Enzyme Class/Name | Gene (in S. avermitilis) | Role in Biosynthesis |

| Type I PKS | olmA | Assembly of the polyketide backbone through iterative elongation cycles. researchgate.netplos.orgplos.org |

| Cytochrome P450 | olmB (encodes CYP107W1) | Post-PKS modification, specifically C12 hydroxylation of this compound C to this compound A. biomolther.orgresearchgate.netresearchgate.netnih.govnih.gov |

| Thioesterase | olmC | Likely involved in product release or cyclization. researchgate.net |

| Methylmalonyl-CoA mutase | mcmA | Involved in providing precursor units (e.g., ethylmalonyl-CoA). researchgate.net |

| Phosphopantetheinyl transferase | pptA | Required for activating PKS acyl carrier protein domains. researchgate.net |

| Crotonyl-CoA reductase | ccrA | Potentially involved in providing specific precursor units. researchgate.net |

| 3-Hydroxyacyl-CoA dehydrogenase | hbdA | Potentially involved in providing specific precursor units. researchgate.net |

This compound is a group of macrolide compounds produced by Streptomyces species, known for their potent inhibitory activity against ATP synthase. This article focuses exclusively on the biosynthesis and production of this compound, exploring the enzymatic machinery involved, the genetic and enzymatic regulatory mechanisms, and strategies employed in research settings to optimize its production.

Molecular Mechanisms of Action: Interaction with Atp Synthase

Inhibition of Mitochondrial F1F0 ATP Synthase (ATPase) Activity

Oligomycin (B223565) is a well-established inhibitor of mitochondrial F1F0 ATP synthase (ATPase) activity. wikipedia.orgfishersci.cauni.luguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comciteab.combiorxiv.orgciteab.comwikipedia.orgtci-chemical-trading.comuni.lu Its binding to the enzyme complex effectively blocks the synthesis of ATP, the cell's primary energy currency, through the process of oxidative phosphorylation. wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comtci-chemical-trading.com In certain contexts, this compound is described as a non-selective inhibitor, affecting both the synthase and hydrolase activities of the enzyme. biorxiv.orgwikipedia.orgguidetopharmacology.org

Blocking of the F0 Proton Channel

A key aspect of this compound's mechanism is its ability to directly block the proton channel located within the F0 subunit of the ATP synthase. wikipedia.orgguidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.comciteab.comciteab.comuni.luwikipedia.orgfishersci.cawikipedia.orgnih.govamdb.onlinenih.govuni.lu This channel is integral to the function of ATP synthase, facilitating the passage of protons from the intermembrane space into the mitochondrial matrix, which drives ATP synthesis. By physically obstructing this channel, this compound prevents the necessary proton flow. guidetopharmacology.orgwikidata.orgwikipedia.orgnaturalpoolproducts.com

Impact on Proton Translocation Across the Inner Mitochondrial Membrane

The blocking of the F0 proton channel by this compound has a direct and significant impact on proton translocation across the inner mitochondrial membrane. wikipedia.orgciteab.comwikipedia.orgnih.gov Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical proton gradient. The flow of these protons back into the matrix through the ATP synthase's F0 channel powers the synthesis of ATP in the F1 portion. When this compound blocks this channel, it prevents the return of protons to the matrix, leading to an accumulation of protons in the intermembrane space and a resultant hyperpolarization of the inner mitochondrial membrane. fishersci.canaturalpoolproducts.comtci-chemical-trading.com This disruption of proton translocation effectively dissipates the proton motive force required for ATP synthesis. wikipedia.org

Disruption of Phosphoryl Group Transfer

The inhibition of proton translocation by this compound indirectly disrupts the phosphoryl group transfer process catalyzed by the F1 portion of ATP synthase. fishersci.catci-chemical-trading.com The energy released by the controlled flow of protons through the F0 channel induces conformational changes in the F1 subunit, driving the condensation of ADP and inorganic phosphate (B84403) (Pi) to form ATP. wikipedia.orgwikipedia.orgnih.gov By blocking the proton channel, this compound prevents these conformational changes, thereby inhibiting the transfer of a phosphoryl group to ADP and halting ATP synthesis.

Detailed Interaction Sites within the ATP Synthase Complex

Detailed research, including high-resolution structural studies, has elucidated the specific interaction sites of this compound within the ATP synthase complex. citeab.comwikipedia.org

Binding to Subunit-c of the F0 Portion

This compound is known to bind specifically to subunit-c, a key component of the F0 portion of ATP synthase. wikipedia.orgfishersci.cauni.luwikipedia.orgwikipedia.orgtci-chemical-trading.comwikipedia.orgfishersci.cawikipedia.orgnih.gov Subunit-c molecules assemble into a ring structure within the inner mitochondrial membrane, forming the central part of the proton channel. guidetopharmacology.orgwikipedia.orgfishersci.caciteab.comnih.govfishersci.ca this compound binds within this c-ring, effectively plugging the channel and preventing proton movement. wikipedia.orgfishersci.ca

Involvement of Specific Amino Acid Residues (e.g., Glu59)

High-resolution crystal structures have revealed the involvement of specific amino acid residues in the binding of this compound to subunit-c. fishersci.canih.govnih.govfishersci.cauni.lu In yeast mitochondrial ATP synthase, Glutamate (B1630785) 59 (Glu59) in subunit-c is a critical residue essential for proton translocation. fishersci.canih.govciteab.comuni.lu this compound interacts with Glu59, often through a bridging water molecule, and this interaction is thought to lock the carboxyl group of Glu59 in a position that prevents its access to the aqueous environment of the proton half-channel, thereby inhibiting proton translocation. fishersci.canih.govciteab.comnih.govuni.lu Other residues in yeast subunit c, such as Leucine 57, Leucine 63, and Phenylalanine 64, also contribute to the binding through direct interactions, primarily hydrophobic in nature. nih.govciteab.comnih.gov The amino acid residues forming the this compound binding site are highly conserved between human and yeast ATP synthase, which explains their similar sensitivity to the inhibitor, while significant differences in bacterial homologs account for differential sensitivity. fishersci.canih.govciteab.comfishersci.cauni.lu

Formation of the this compound-Sensitivity Conferring Protein (OSCP) Complex

The this compound-Sensitivity Conferring Protein (OSCP) is a subunit of the mitochondrial F₀F₁ ATP synthase that plays a crucial role in coupling proton transport to ATP synthesis and conferring sensitivity to this compound. mdpi.comnih.govunipd.it Located atop the catalytic F₁ sector, OSCP forms stable contacts with both F₁ and the peripheral stalk, ensuring the structural and functional coupling between the F₀ and F₁ sectors. mdpi.com While this compound does not directly bind to OSCP, the presence and proper integration of OSCP are essential for the ATP synthase complex to exhibit sensitivity to this compound inhibition. mdpi.comunipd.itproquest.com Studies have shown that detachment of F₁ from F₀ leads to a decrease in this compound-sensitive ATPase activity, highlighting the importance of the intact complex and the role of OSCP in maintaining this integrity. mdpi.comunipd.it Depletion and reconstitution studies have further demonstrated that OSCP is absolutely necessary for coupling proton translocation to ATP synthesis. mdpi.com Research suggests that OSCP interacts with the alpha subunit of F₁, and there may be multiple binding sites for OSCP on F₁. nih.govrcsb.org The interaction between OSCP and the N-terminal tails of the alpha subunits of the F₁ subcomplex anchors one end of the peripheral stalk. rcsb.org Although the precise mechanism by which OSCP confers this compound sensitivity is not fully understood, it is believed to involve important protein-protein interactions within the assembled complex that are transmitted through the stator stalk, influencing the function of the proton channel where this compound binds. proquest.com

Consequences of ATP Synthase Inhibition on Mitochondrial Bioenergetics

Inhibition of ATP synthase by this compound has profound consequences on mitochondrial bioenergetics, primarily by disrupting oxidative phosphorylation. youtube.comselleckchem.comresearchgate.netapexbt.com By blocking the F₀ proton channel, this compound prevents the influx of protons into the mitochondrial matrix that is necessary for ATP synthesis. youtube.comselleckchem.comwikipedia.orgapexbt.comagscientific.comagscientific.com

Hyperpolarization of the Inner Mitochondrial Membrane Potential

A significant consequence of this compound-induced ATP synthase inhibition is the hyperpolarization of the inner mitochondrial membrane potential (ΔΨm). researchgate.netresearchgate.netembopress.orglife-science-alliance.org The electron transport chain (ETC) continues to pump protons from the mitochondrial matrix to the intermembrane space, generating a proton gradient. agscientific.com However, with the F₀ proton channel blocked by this compound, these protons cannot re-enter the matrix via ATP synthase to drive ATP synthesis. youtube.comselleckchem.comwikipedia.orgapexbt.comagscientific.comagscientific.com This leads to an accumulation of protons in the intermembrane space, increasing the proton motive force and resulting in a more negative potential within the matrix relative to the intermembrane space, hence hyperpolarizing the membrane. researchgate.netresearchgate.net This effect has been observed in various cell types and experimental settings, often measured using fluorescent dyes like tetramethylrhodamine (B1193902) methyl ester perchlorate (B79767) (TMRE). embopress.orglife-science-alliance.orgbioscientifica.com Studies have shown a marked and rapid increase in ΔΨm upon incubation with this compound A. bioscientifica.com However, the effect of this compound on membrane potential can vary depending on the metabolic state of the mitochondria; in conditions where membrane potential is maintained by the reverse action of ATP synthase (ATP hydrolysis), this compound can induce depolarization, a phenomenon termed the "this compound null-point." embopress.org

Cellular and Subcellular Effects of Oligomycin

Impact on Cellular Energy Metabolism

Oligomycin's primary mechanism of action is the inhibition of the F0 subunit of ATP synthase, the enzyme responsible for the final step of oxidative phosphorylation. This inhibition disrupts the proton flow across the inner mitochondrial membrane, leading to a cascade of metabolic consequences.

Effects of This compound (B223565) on Cellular ATP Levels

| Cell Type | This compound Concentration | Duration of Treatment | Observed Effect on ATP Levels | Reference |

|---|---|---|---|---|

| Rat Liver Slices | High | Not Specified | Up to 65% reduction | nih.gov |

| H1299 Cancer Cells | 100 ng/ml | 1-2 hours | 5-8% initial drop | nih.gov |

| H1299 Cancer Cells | 100 ng/ml | 4 hours | ATP levels fully rebalanced | nih.gov |

| SW480 Cancer Cells | 0.3 µM | 20 hours | Negligible change in cell viability, suggesting ATP homeostasis | nih.gov |

As a direct inhibitor of ATP synthase, this compound effectively uncouples electron transport from ATP synthesis, leading to a halt in oxidative phosphorylation. This is observable through a significant decrease in the oxygen consumption rate (OCR) in treated cells. nih.govreddit.comresearchgate.netresearchgate.net In isolated intestinal epithelial cells, this compound injection caused a marked change in OCR, which is indicative of the portion of respiration linked to ATP production. researchgate.net Studies using Seahorse XF analysis have consistently shown that the addition of this compound leads to a sharp drop in OCR, reflecting the inhibition of ATP-linked respiration. nih.govreddit.com For example, in SW480 cells, a 0.3 µM concentration of this compound reduced mitochondrial oxygen consumption from a baseline of 100 pmoL/(s·mL) to 30.8 pmoL/(s·mL). nih.gov This inhibition of respiration is a hallmark of this compound's action and is a key tool in metabolic research to dissect mitochondrial function. nih.gov

Impact of this compound on Cellular Respiration

| Cell Type/System | Parameter Measured | Effect of this compound | Reference |

|---|---|---|---|

| Cultured Cells (General) | Oxygen Consumption Rate (OCR) | Significant decrease | nih.govreddit.com |

| Isolated Intestinal Epithelial Cells | Oxygen Consumption Rate (OCR) | Marked change, indicating inhibition of ATP-linked respiration | researchgate.net |

| SW480 Cancer Cells | Mitochondrial Oxygen Consumption | Reduction from 100 to 30.8 pmoL/(s·mL) with 0.3 µM this compound | nih.gov |

| Rat Liver Slices | Endogenous Respiration | Inhibited by 25% | nih.gov |

In response to the blockade of oxidative phosphorylation, many cells exhibit metabolic plasticity by upregulating glycolysis to compensate for the loss of ATP production. This phenomenon, known as the "Pasteur effect," is often observed following this compound treatment and is characterized by an increased rate of glucose consumption and lactate (B86563) production. This metabolic shift can be measured as an increase in the extracellular acidification rate (ECAR). nih.govresearchgate.net In cancer cells, which are often highly glycolytic, this compound can force a near-complete reliance on this pathway for ATP generation. nih.gov For instance, H1299 cells treated with this compound showed an approximately 86% increase in their cellular glycolysis rate. nih.gov This adaptation allows cells to maintain ATP homeostasis and survive, albeit often with a reduced proliferation rate. nih.gov Research on mammalian iBMK cells has shown that this compound treatment enhances the forward driving force in glycolysis, particularly at the aldolase (B8822740) and GAPD:PGK steps, indicating a thermodynamic push towards increased glycolytic flux. researchgate.net

Induction and Regulation of Programmed Cell Death Pathways

Beyond its metabolic effects, this compound is a potent inducer of programmed cell death, or apoptosis, in a variety of cell types. This pro-apoptotic activity is intricately linked to its primary function as an ATP synthase inhibitor and the subsequent disruption of mitochondrial homeostasis.

This compound has been shown to trigger apoptosis in several cell lines, including doxorubicin-resistant HepG2 human hepatocarcinoma cells and A549 human lung carcinoma cells. semanticscholar.orgresearchgate.net In doxorubicin-resistant HepG2 cells, this compound was able to bypass drug resistance, depolarize the mitochondrial membrane potential, induce the release of cytochrome c, and cause DNA fragmentation, all of which are hallmarks of apoptosis. semanticscholar.org

The mechanisms through which this compound induces or modulates apoptosis are complex and can be context-dependent.

TNF-induced Apoptosis: Interestingly, while often pro-apoptotic, this compound has been found to suppress apoptosis induced by tumor necrosis factor-alpha (TNF-α) in HeLa cells. nih.govresearchgate.netresearchgate.net This protective effect is not due to changes in mitochondrial membrane potential or the inhibition of ATP synthesis itself, as other inhibitors affecting different parts of the ATP synthase or uncouplers did not replicate this effect. nih.gov It is suggested that the F0 component of H+-ATP-synthase, the direct target of this compound, may play a role in the TNF-induced opening of the mitochondrial permeability transition pore (PTP), a key event in some apoptotic pathways. nih.govnih.gov The inhibition of TNF-induced reactive oxygen species (ROS) overproduction by this compound further supports its modulatory role in this specific apoptotic pathway. researchgate.net In contrast, a different study found that this compound A could enhance TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in HeLa cells through a mechanism involving endoplasmic reticulum stress and the upregulation of death receptor 5 (DR5). nih.gov

Acetate-induced Apoptosis: In colorectal cancer (CRC) cells, the enhancement of acetate-induced apoptosis by inhibiting cathepsin D is dependent on this compound A-sensitive respiration. nih.gov This indicates that functional mitochondria are crucial for this synergistic effect. The mechanism involves an increase in cellular and mitochondrial superoxide (B77818) anion accumulation. nih.govresearchgate.net When respiration is inhibited by this compound A, the pro-apoptotic effect of combined acetate (B1210297) and cathepsin D inhibition is lost, suggesting that the mitochondrial respiratory activity is a key determinant of the cellular response. nih.gov this compound A was shown to decrease the acetate-induced accumulation of superoxide anions, which may explain its ability to abrogate the enhanced apoptosis in this context. researchgate.net

The involvement of the mitochondrial permeability transition pore (PTP) is a recurring theme in this compound-related apoptosis. The PTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c. nih.govresearchgate.net Several studies suggest that this compound's interaction with the F0 subunit of ATP synthase can influence the formation or regulation of the PTP, thereby modulating the cell's susceptibility to apoptosis. nih.govnih.govmdpi.com

Necrosis Induction (e.g., Mitochondrial Permeability Transition-driven Necrosis)

Necrosis is a form of cell death characterized by cell swelling and rupture of the plasma membrane. A key mechanism driving necrosis is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Sustained opening of the mPTP, often triggered by high levels of matrix Ca²⁺ and reactive oxygen species, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and eventual necrotic cell death.

The relationship between this compound and the mPTP is intricate. The target of this compound, the ATP synthase, has been implicated as a potential component or regulator of the mPTP. Specifically, the this compound-Sensitivity Conferring Protein (OSCP), a subunit of the ATP synthase's F₀ sector, is a binding target for cyclophilin D, a well-established inducer of the mPTP. However, rather than inducing necrosis, some studies report that this compound desensitizes the mPTP to Ca²⁺-induced opening. This suggests that by binding to the ATP synthase complex, this compound may stabilize it in a conformation that inhibits pore formation, thereby preventing this pathway of necrotic cell death.

Dissociation of Apoptotic Features (e.g., plasma membrane changes vs. caspase activation)

The process of apoptosis involves a well-orchestrated series of events, including changes to the plasma membrane (such as the externalization of phosphatidylserine) and the activation of a cascade of cysteine proteases known as caspases. Typically, the release of cytochrome c from the mitochondria leads to the formation of the apoptosome, which in turn activates initiator caspase-9, followed by the activation of executioner caspases like caspase-3. These executioner caspases are responsible for many of the morphological changes seen in apoptotic cells.

Because this compound can block the release of cytochrome c in certain contexts, it can cause a dissociation between different apoptotic markers. A cell treated with an apoptotic stimulus in the presence of this compound might experience mitochondrial stress but fail to activate the downstream caspase cascade. This could lead to a situation where some features associated with cellular distress appear, potentially including alterations in membrane integrity, without the orderly execution of the full apoptotic program. This uncoupling of upstream mitochondrial events from downstream caspase activation represents a dissociation of apoptotic features.

Influence on Cellular Proliferation and Cell Cycle

This compound's profound impact on cellular energy levels directly affects cell proliferation and the ability of cells to progress through the cell cycle.

Induction of G1-phase Cell Cycle Arrest

The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint that is highly regulated and energy-dependent. There is growing evidence for an "energetic checkpoint" in G1 that monitors the cell's metabolic state. This compound, by inhibiting ATP synthesis, can trigger this checkpoint. Studies have demonstrated that low concentrations of this compound can cause a cell cycle arrest in the G1 phase in cell lines such as human promyelocytic leukemia (HL-60) cells. This arrest prevents cells with insufficient energy stores from committing to the energetically expensive processes of DNA replication and cell division.

Attenuation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, PCNA)

The arrest in the G1 phase induced by this compound is mediated by its effects on key cell cycle regulatory proteins. The progression through G1 is driven by the activity of cyclin-dependent kinases (CDKs), whose function is dependent on their association with cyclin proteins.

Research has shown that this compound treatment leads to a dramatic reduction in the protein levels of Cyclin D1. This reduction is, at least in part, mediated by a process involving phosphorylation-dependent proteasomal degradation. The loss of Cyclin D1, a critical regulator of the G1-S transition, contributes significantly to the observed cell cycle arrest. While the levels of other proteins like Cyclin E and CDK2 may remain unaffected, the sharp decrease in Cyclin D1 is a key molecular mechanism for this compound's cytostatic effects. Proliferating Cell Nuclear Antigen (PCNA), another crucial protein for DNA replication and repair, is also central to cell cycle progression, and its regulation is often linked with that of cyclins.

Table of this compound's Effects on Cellular Processes

| Cellular Process | Key Protein/Component | Observed Effect of this compound |

|---|---|---|

| Apoptosis | Cytochrome c | Inhibits release (stimulus-dependent) |

| Necrosis | mPTP | Desensitizes pore to Ca²⁺-induced opening |

| Cell Cycle | Progression | Induces G1-phase arrest |

| Cell Cycle Regulation | Cyclin D1 | Reduces protein levels |

Effects on Cellular Stress Responses and Reactive Oxygen Species (ROS) Generation

This compound's inhibition of ATP synthase leads to significant alterations in mitochondrial function, which in turn triggers cellular stress responses, most notably the generation of reactive oxygen species (ROS).

This compound-Induced ROS Production

The blockage of the F₀ proton channel by this compound prevents the utilization of the proton motive force for ATP synthesis. wikipedia.org This leads to a hyperpolarized mitochondrial membrane and a buildup of reducing equivalents in the electron transport chain (ETC). researchgate.net This state of high mitochondrial membrane potential and reduced electron flow increases the likelihood of electrons prematurely leaking from the ETC, particularly from Complexes I and III, and reacting with molecular oxygen to form superoxide radicals. mdpi.comresearchgate.net

Studies have consistently demonstrated that this compound treatment leads to an increase in both cellular and mitochondrial ROS levels. researchgate.netnih.govnih.gov For instance, in synovial tissue from rat knee joints, ex vivo analysis showed that this compound injection resulted in a significant increase in ROS production at both the cellular and mitochondrial levels compared to control joints. researchgate.netnih.gov This elevated ROS production is a key factor in the cellular stress response to mitochondrial dysfunction induced by this compound. nih.gov The increase in ROS can lead to oxidative damage, such as lipid peroxidation, evidenced by the accumulation of markers like 4-hydroxy-2-nonenal (4-HNE). nih.govnih.gov

| Cell/Tissue Type | Experimental Observation | Reference |

|---|---|---|

| Synovial Tissue | Significant increase in cellular and mitochondrial ROS production after this compound injection. | researchgate.netnih.gov |

| HT-22 Cells | Flow cytometric analysis showed increased cellular ROS levels after this compound treatment. | researchgate.net |

| Macrophages | LPS-induced ROS production, which is dependent on an elevated mitochondrial membrane potential, is a key part of the pro-inflammatory response. | nih.gov |

Modulation of Superoxide Anion Accumulation

| Treatment Condition (RKO Cells) | Effect on Acetate-Induced Superoxide Accumulation | Reference |

|---|---|---|

| Acetate + this compound A | Decreased the accumulation of both mitochondrial and cellular superoxide anions. | researchgate.net |

Impact on Mitochondrial Dynamics and Function

This compound directly targets the mitochondrial F₁F₀-ATP synthase, profoundly impacting mitochondrial bioenergetics and dynamics.

Mitochondrial Membrane Depolarization

The effect of this compound on mitochondrial membrane potential (ΔΨm) is complex and can vary based on the cellular context and experimental conditions. By inhibiting the primary pathway for proton re-entry into the mitochondrial matrix, this compound is expected to cause hyperpolarization of the inner mitochondrial membrane. researchgate.net However, studies have reported varied outcomes.

In some contexts, this compound does not cause depolarization and may even protect against it. For example, in rat hepatocytes, this compound induced ATP depletion without causing mitochondrial depolarization. nih.gov It was also found to protect against CCCP-induced depolarization under certain conditions. nih.gov

Conversely, other studies report that this compound can induce or potentiate depolarization. In synaptosomes, this compound was shown to potentiate the depolarization of ΔΨm brought about by other ETC inhibitors like rotenone (B1679576). researchgate.net In A549.B2 and RD.Myo cells, this compound treatment led to an increase in the percentage of cells with depolarized mitochondria. researchgate.net Furthermore, this compound has been observed to increase the frequency of spontaneous, transient mitochondrial depolarization events, which may be a mechanism to counteract excessive ROS production. frontiersin.orgmdpi.com This suggests that the impact of this compound on ΔΨm is not static but can involve dynamic fluctuations and is dependent on cell type and metabolic state.

| Cell Type / System | Observed Effect of this compound on Mitochondrial Membrane Potential | Reference |

|---|---|---|

| Rat Hepatocytes | Caused ATP depletion without mitochondrial depolarization. | nih.gov |

| Synaptosomes | Potentiated depolarization caused by other ETC inhibitors. | researchgate.net |

| A549.B2 Cells | Induced an increase in the percentage of depolarized cells. | researchgate.net |

| H9c2 Cells | Increased the frequency of transient depolarization events. | frontiersin.org |

Mitochondrial Oxygen Consumption Rate (OCR)

This compound is a cornerstone tool in the study of mitochondrial respiration, specifically for its predictable effect on the oxygen consumption rate (OCR). nih.gov In a typical cellular mitochondrial stress test, the addition of this compound causes a sharp decrease in OCR. nih.govtaylorandfrancis.com This reduction quantifies the portion of basal respiration that is coupled to ATP synthesis via oxidative phosphorylation. taylorandfrancis.com The remaining OCR after this compound treatment is attributed to non-ATP-linked oxygen consumption, primarily from the proton leak across the inner mitochondrial membrane and, to a lesser extent, non-mitochondrial sources. plos.org Therefore, this compound is essential for dissecting and quantifying the different components of cellular respiration. nih.govtaylorandfrancis.com

Proton Leak and Mitochondrial Uncoupling

This compound is a well-established inhibitor of the F₀ component of ATP synthase, effectively blocking the proton channel necessary for the oxidative phosphorylation of ADP to ATP. wikipedia.orgnih.gov This inhibition of ATP synthesis leads to a significant reduction in electron flow through the electron transport chain and a decrease in oxygen consumption. nih.gov However, research has revealed a more complex consequence of this compound treatment than simple inhibition. Subsequent to the initial drop in mitochondrial respiration, this compound can induce a phenomenon known as proton leak or mitochondrial uncoupling. wikipedia.orgresearchgate.net

This uncoupling is characterized by the recovery of oxygen uptake to near-baseline levels, indicating that protons are re-entering the mitochondrial matrix independent of ATP synthase. nih.govresearchgate.net This process dissipates the proton motive force without producing ATP. nih.gov The proton leak can be formally defined as the dissipation of the proton motive force in the presence of an ATP synthase inhibitor like this compound. nih.gov

The mechanism of this compound-induced uncoupling is distinct and appears to be cell-type dependent. It has been observed as a rapid process in HepG2 cells and occurs over a longer duration in the H1299 cell line. nih.govresearchgate.net The proton fluxes observed during this uncoupling plateau at this compound concentrations between 0.25–5 μM. nih.govresearchgate.net At this plateau, the rate of proton leak is lower than what would be expected from the opening of the classical mitochondrial permeability transition pore (mPTP), although at higher concentrations in H1229 cells, fluxes consistent with pore opening have been observed. nih.govresearchgate.net This uncoupling effect is not sensitive to cyclosporin (B1163) A, an inhibitor of the mPTP. nih.gov

The maintenance of mitochondrial ATP levels appears to play a role in this process. The uncoupling can be reversed by the addition of glucose to restore ATP synthesis and is inhibited by bongkrekic acid (an inhibitor of the adenine (B156593) nucleotide translocator) if it is added before this compound. nih.govresearchgate.net Paradoxically, at low concentrations, this compound has been shown to increase the phosphorylation capacity of damaged and uncoupled submitochondrial particles. nih.gov This is thought to occur because this compound preferentially binds to the already damaged and uncoupled ATP synthases, preventing proton leak through them and allowing undamaged complexes to synthesize ATP. nih.gov

| Observation | Details | Cell/System Studied | Reference |

|---|---|---|---|

| Induction of Proton Uncoupling | Following initial inhibition of O₂ uptake, this compound induces a recovery of oxygen consumption, indicating a proton leak. | HepG2 and H1299 cells | nih.govresearchgate.net |

| Concentration Dependence | Proton fluxes plateau at this compound concentrations in the 0.25–5 μM range. | HepG2 and H1299 cells | nih.gov |

| Comparison to mPTP | Uncoupling is not sensitive to the mPTP inhibitor cyclosporin A, and fluxes are generally lower than expected for full mPTP opening. | HepG2 cells | nih.gov |

| Role of ATP | Uncoupling is reversed by the addition of glucose (restoring ATP) and inhibited by pre-treatment with bongkrekic acid (maintaining mitochondrial ATP). | HepG2 cells | nih.gov |

| Effect on Damaged Mitochondria | At low concentrations, this compound can prevent proton leak in damaged submitochondrial particles, thereby increasing ATP synthesis by intact complexes. | Submitochondrial particles | nih.gov |

Effects on Specific Cell Types and Processes (e.g., Spermatozoa capacitation)

The inhibitory action of this compound on mitochondrial ATP synthase has significant consequences for specialized cellular processes that are highly dependent on mitochondrial energy production, such as spermatozoa capacitation. Capacitation is a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte. researchgate.net

Research on boar spermatozoa demonstrates that this compound A, a specific inhibitor of the F₀ component of mitochondrial ATP synthase, induces an immediate and almost complete immobilization of the cells. researchgate.netnih.govuab.cat Furthermore, this compound A inhibits the ability of spermatozoa to achieve successful in vitro capacitation (IVC). researchgate.netnih.gov This inhibition is evident through the suppression of several key capacitation-associated events, including:

Changes in motility patterns compatible with capacitation. nih.govuab.cat

Tyrosine phosphorylation of the acrosomal p32 protein. researchgate.netnih.gov

Changes in membrane fluidity. researchgate.netnih.gov

The ability to undergo the subsequent progesterone-induced acrosome exocytosis (in vitro acrosome exocytosis or IVAE). researchgate.netnih.govuab.cat

| Parameter | Effect of this compound A | Context | Reference |

|---|---|---|---|

| Motility | Immediate and almost complete immobilization. | Incubation in capacitation medium. | researchgate.netnih.govuab.cat |

| In Vitro Capacitation (IVC) | Inhibited. | Measured by changes in motility, protein phosphorylation, and membrane fluidity. | researchgate.netnih.gov |

| Acrosome Exocytosis (IVAE) | Inhibited. | Progesterone-induced event following capacitation. | researchgate.netnih.govuab.cat |

| Overall O₂ Consumption | No change. | During capacitation phase (pre-acrosome reaction). | researchgate.netnih.gov |

| Overall Intracellular ATP | No change. | During capacitation phase (pre-acrosome reaction). | researchgate.netnih.gov |

| Mitochondrial Membrane Potential (MMP) | No change. | During capacitation phase (pre-acrosome reaction). | researchgate.netnih.gov |

Applications of Oligomycin in Contemporary Research Methodologies

As a Tool for Studying Mitochondrial Respiration and Bioenergetics

Oligomycin (B223565) is widely employed to dissect the components of mitochondrial respiration. By inhibiting ATP synthase, it effectively halts the process of oxidative phosphorylation, providing a means to measure various parameters of mitochondrial health and function. taylorandfrancis.comnih.gov This inhibition allows researchers to differentiate between the oxygen consumption linked to ATP production and that which is not. taylorandfrancis.com

A primary application of this compound is the quantification of ATP-linked respiration. In cellular respirometry assays, the basal oxygen consumption rate (OCR) is first measured to establish a baseline of total cellular respiration. nih.gov The subsequent addition of this compound inhibits ATP synthase, causing a decrease in OCR. nih.gov This reduction in oxygen consumption is directly proportional to the amount of respiration that was coupled to ATP synthesis. taylorandfrancis.comnih.gov Therefore, the difference between the basal OCR and the this compound-insensitive OCR represents the ATP-linked respiration, offering a measure of the cell's energetic demand and the capacity of the mitochondria to meet it. portlandpress.com

An increase in ATP-linked OCR can signify a higher demand for ATP within the cell, whereas a decrease may indicate lower energy requirements, a scarcity of substrates, or significant impairment of the oxidative phosphorylation process. portlandpress.com

This compound is also a key component in assays designed to determine the maximal respiratory capacity of mitochondria. taylorandfrancis.comnih.gov In these experiments, after inhibiting ATP synthase with this compound, a chemical uncoupler such as carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone (FCCP) is introduced. researchgate.netescholarship.org This uncoupler dissipates the proton gradient across the inner mitochondrial membrane, allowing the electron transport chain to function at its maximum rate, independent of ATP synthesis. escholarship.orgnih.gov The resulting OCR measurement reflects the maximal respiratory capacity of the cell. nih.gov

However, some studies suggest that the presence of this compound during the estimation of maximal OCR can lead to an underestimation of the electron transport system's capacity. nih.govnih.govresearchgate.net This is an important consideration for the interpretation of data from such assays.

The "Mito Stress Test" is a widely used protocol that utilizes this compound to assess mitochondrial health and identify dysfunction. nih.govresearchgate.netincyton.com This assay involves the sequential addition of this compound, an uncoupler (like FCCP), and inhibitors of the electron transport chain (such as rotenone (B1679576) and antimycin A). nih.govresearchgate.net

The initial injection of this compound allows for the determination of ATP-linked respiration and proton leak. nih.govincyton.com Subsequent treatment with an uncoupler reveals the maximal and spare respiratory capacities. nih.gov Finally, the addition of electron transport chain inhibitors shuts down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption. taylorandfrancis.com By analyzing the changes in OCR at each stage, researchers can create a comprehensive bioenergetic profile of the cell and pinpoint specific areas of mitochondrial dysfunction. nih.govresearchgate.net

Table 1: Key Parameters Measured in a Mito Stress Test Using this compound

| Parameter | Description | How this compound is Used |

| Basal Respiration | The baseline oxygen consumption rate of the cells. | Measured before the addition of any inhibitors. |

| ATP-Linked Respiration | The portion of basal respiration used to generate ATP. | Calculated as the difference between basal respiration and the OCR after this compound addition. |

| Proton Leak | The oxygen consumption that is not coupled to ATP synthesis, representing protons leaking across the inner mitochondrial membrane. | The remaining OCR after the inhibition of ATP synthase by this compound. |

| Maximal Respiration | The maximum rate of oxygen consumption the cell can achieve. | Measured after the addition of an uncoupler (e.g., FCCP) following this compound treatment. |

| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. | Calculated from the maximal respiration value obtained in the presence of an uncoupler, which is typically added after this compound. |

| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes other than mitochondrial respiration. | Measured after the complete inhibition of the electron transport chain by agents like rotenone and antimycin A, which are added after this compound and an uncoupler. |

This table provides an interactive overview of the parameters assessed during a mitochondrial stress test and the role of this compound in their measurement.

By inhibiting ATP synthase, this compound directly induces a state of ATP depletion, allowing researchers to study the cellular consequences of reduced mitochondrial ATP production. nih.gov This is a valuable tool for investigating how cells adapt to energy stress and the role of alternative energy-producing pathways, such as glycolysis. nih.gov

Furthermore, the respiration that continues after the addition of this compound is attributed to proton leak—the movement of protons across the inner mitochondrial membrane that is not coupled to ATP synthesis. nih.govnih.govpnas.org this compound-induced inhibition of ATP synthase leads to a hyperpolarization of the mitochondrial membrane, which can, in turn, increase the rate of proton leak. nih.gov This allows for the quantification and study of proton leak, a process that contributes to basal metabolic rate and has been implicated in various physiological and pathological states. nih.govnih.gov

In Vitro Studies of Cellular Metabolism and Physiology

Beyond its direct application in studying mitochondria, this compound is a valuable tool for probing broader aspects of cellular metabolism and physiology in vitro. nih.govresearchgate.net Its ability to specifically disrupt mitochondrial ATP synthesis provides a controlled way to perturb cellular energy balance.

This compound is used to induce metabolic stress and analyze the subsequent cellular responses. pnas.org For instance, by blocking mitochondrial ATP production, this compound forces cells to rely more heavily on glycolysis for their energy needs. nih.gov This "glycolytic switch" can be observed by measuring the extracellular acidification rate (ECAR), which is largely a result of lactate (B86563) production from glycolysis. nih.gov

Studies have shown that treatment with this compound can lead to a decrease in cellular ATP levels, which is more pronounced in cells that are highly dependent on oxidative phosphorylation. pnas.org This approach allows for the characterization of the bioenergetic profiles of different cell types, such as cancer cells, and their relative dependence on mitochondrial respiration versus glycolysis. nih.gov For example, in some cancer cell lines, this compound treatment leads to a significant drop in ATP and an increase in glucose uptake, while others show less of a response, indicating a greater reliance on glycolysis even under normal conditions. pnas.org

Assessment of Cell Line Sensitivity to Mitochondrial Inhibition

This compound is a cornerstone tool for assessing the dependence of various cell lines on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation. By selectively inhibiting ATP synthase, this compound allows researchers to quantify a cell line's sensitivity to mitochondrial inhibition, revealing its metabolic phenotype—whether it relies primarily on OXPHOS or has the flexibility to switch to glycolysis for its energy needs. This assessment is particularly crucial in cancer research, where metabolic reprogramming is a hallmark of many tumor types.

A common method for this assessment is the mitochondrial stress test, which measures the oxygen consumption rate (OCR) under different conditions. researchgate.net In this assay, cells are treated sequentially with this compound, a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy) phenylhydrazone), and electron transport chain inhibitors such as rotenone and antimycin A. researchgate.nettaylorandfrancis.com The sharp decrease in OCR after the addition of this compound indicates the proportion of basal respiration that was dedicated to ATP synthesis. taylorandfrancis.complos.org This allows for the quantification of ATP-linked respiration and helps identify mitochondrial dysfunction. toku-e.com

Research has shown that different cancer cell lines exhibit varied sensitivity to this compound. For instance, studies on breast cancer cell lines have demonstrated that MCF7 cells are significantly more sensitive to this compound than MDA-MB-231 cells, as indicated by their respective IC50 values for the inhibition of mammosphere (cancer stem cell) formation. researchgate.net This differential sensitivity highlights the diverse metabolic strategies employed by different cancer subtypes. Similarly, this compound has been used to study doxorubicin-resistant HepG2 human hepatocarcinoma cells, where it was found to induce apoptosis, suggesting it can bypass certain mechanisms of drug resistance. semanticscholar.org

| Cell Line | Cell Type | Reported IC50 (Mammosphere Formation) | Reference |

|---|---|---|---|

| MCF7 | Breast Cancer (ER-positive) | ~100 nM | researchgate.net |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~5-10 µM | researchgate.net |

Molecular Biology and Biochemical Probes

This compound's high specificity as an inhibitor of mitochondrial F₁F₀-ATP synthase makes it an invaluable probe in molecular biology and biochemistry. toku-e.compubcompare.ai It is widely used to dissect the mechanisms of mitochondrial processes, particularly oxidative phosphorylation. creative-biolabs.com By blocking the final step of OXPHOS, this compound allows researchers to study the effects of ATP depletion on various cellular functions, investigate the coupling of the electron transport chain to ATP synthesis, and explore the phenomenon of "proton leak," where protons re-enter the mitochondrial matrix without generating ATP. toku-e.com

Investigation of this compound-Sensitive ATP Synthases

This compound is a critical tool for investigating the structure and function of ATP synthase. cellsignal.com Since its discovery as a potent inhibitor of the enzyme in 1958, it has been used to delineate the two major components of the synthase: the catalytic F₁ unit and the membrane-embedded F₀ unit, which confers this compound sensitivity. nih.gov The mechanism of inhibition involves this compound binding directly to the F₀ subunit, specifically to the surface of the c-subunit ring, which forms the proton channel. nih.govwikipedia.org This binding physically blocks the translocation of protons, which is necessary to drive the rotation of the c-ring and subsequent synthesis of ATP from ADP. wikipedia.orgyoutube.com

High-resolution crystal structures have revealed that this compound lodges in a hydrophobic pocket on the c-ring, making contact with two adjacent c-subunits. nih.gov This interaction locks the essential carboxyl side chain of a glutamate (B1630785) residue (Glu59 in yeast), preventing it from participating in proton transport and thereby stalling the entire enzyme. nih.gov

The term "this compound-sensitive ATPase activity" is often used as a measure of the structural and functional integrity of the entire F₁F₀ complex. mdpi.com The "this compound-sensitivity-conferring protein" (OSCP) is a component of the peripheral stalk that connects the F₁ and F₀ domains. creative-biolabs.com While this compound does not bind directly to OSCP, this protein is essential for coupling proton translocation to ATP synthesis, and its presence is required for the enzyme to be inhibited by this compound. mdpi.comnih.gov Therefore, the degree of inhibition by this compound can serve as a biochemical indicator of a properly assembled and coupled ATP synthase complex. mdpi.com

Probing Protein-Protein Interactions (e.g., Small-Molecule-Assisted Identification of Protein-Protein Interactions through Proximity, SMAP3-ID)

The specific interaction between a small molecule and its protein target can be leveraged as a powerful tool to explore broader protein-protein interactions (PPIs) within a native cellular environment. While this compound's primary use is as an inhibitor, other small molecules are used in advanced proteomic techniques to map interaction networks. An example of such a sophisticated method is the Small-Molecule-Assisted Identification of Protein-Protein Interactions through Proximity (SMAP3-ID). elsevierpure.com

The SMAP3-ID method allows for the identification of endogenous PPIs without the need for genetic engineering or cell fixation, which can introduce artifacts. acs.org The general principle involves a multi-step process:

A selective small-molecule ligand, designed to bind to a specific protein of interest, is first modified with a photo-cross-linker. elsevierpure.com

This probe is introduced to living cells, where it binds to its target protein. acs.org

UV irradiation covalently links the probe to its target. acs.org

A second, trifunctional chemical probe is added, which reacts with the first probe via a bioorthogonal click reaction. elsevierpure.com

A final UV irradiation step initiates a second cross-linking event, covalently capturing nearby interacting proteins. elsevierpure.com

The entire protein complex can then be isolated and analyzed by mass spectrometry to identify the interacting partners. acs.org

This approach, exemplified by the use of the small molecule LBL1 to identify novel interactors of nuclear lamins, demonstrates how specific small molecules can serve as the basis for advanced biochemical probes to map the complex web of protein interactions within a cell. elsevierpure.comacs.org

Biological Activities and Efficacy in Model Systems Non Clinical

Antifungal Research

Oligomycins have demonstrated extensive antifungal activities against various fungi and oomycetes. nih.gov The oligomycin (B223565) complex, first documented in 1954 from Streptomyces diastatochromogenes, was found to be highly inhibitory against fungi. nih.govplos.org this compound A has been identified as the most active anti-filamentous fungal analog among the this compound family of antibiotics. nih.govplos.orgresearchgate.net

This compound is active against Rhodotorula glutinis, Aspergillus niger, and other molds. toku-e.comsigmaaldrich.comsigmaaldrich.comscientificlabs.iecreative-biolabs.comtoku-e.comrearus.rudv-expert.org this compound C exhibits strong activity against Aspergillus niger, Alternaria alternata, Botrytis cinerea, and Phytophthora capsici. medchemexpress.comapexbt.com

Studies have specifically investigated the effects of oligomycins on Magnaporthe oryzae Triticum (MoT), a devastating wheat blast fungus. biorxiv.orgnih.gov this compound B and this compound F, isolated from Streptomyces species, have shown extensive antifungal activities against MoT. biorxiv.orgnih.gov Both compounds strongly suppressed mycelial growth of MoT in a dose-dependent manner. nih.govnih.govplos.orggriffith.edu.au this compound F generally displayed stronger inhibition of MoT hyphal growth compared to this compound B. nih.govplos.orggriffith.edu.au For instance, at 2 μ g/disk , this compound F inhibited mycelial growth by 73.9 ± 2.5%, while this compound B showed 57.1 ± 1.3% inhibition. plos.org Minimum inhibitory concentrations (MICs) for this compound F and this compound B against MoT hyphal growth were reported as 0.005 and 0.05 μ g/disk , respectively. nih.govgriffith.edu.au

Oligomycins have also shown activity against other filamentous fungi, including Cladosporium cucumerinum, Magnaporthe grisea, Colletotrichum lagenarium, Botrytis cinerea, Cylindrocarpon destructans, Fusarium culmorum, and Erysiphe graminis. nih.govgriffith.edu.au